4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol
CAS No.: 485773-48-6
Cat. No.: VC6081198
Molecular Formula: C12H15N3O2S
Molecular Weight: 265.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 485773-48-6 |
|---|---|
| Molecular Formula | C12H15N3O2S |
| Molecular Weight | 265.33 |
| IUPAC Name | 4-ethyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C12H15N3O2S/c1-3-15-11(13-14-12(15)18)8-17-10-7-5-4-6-9(10)16-2/h4-7H,3,8H2,1-2H3,(H,14,18) |
| Standard InChI Key | SOCQNQLDAHTXJF-UHFFFAOYSA-N |
| SMILES | CCN1C(=NNC1=S)COC2=CC=CC=C2OC |
Introduction
Structural Characteristics and Molecular Identity
Molecular Framework and Nomenclature
The compound’s IUPAC name, 4-ethyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione, reflects its core structure: a 1,2,4-triazole ring substituted at position 4 with an ethyl group, at position 5 with a 2-methoxyphenoxymethyl group, and at position 3 with a thione moiety . The molecular formula C₁₂H₁₅N₃O₂S corresponds to a molecular weight of 265.33 g/mol, as confirmed by high-resolution mass spectrometry .
Table 1: Key Identifiers of 4-Ethyl-5-(2-Methoxy-Phenoxymethyl)-4H- Triazole-3-Thiol
The SMILES notation highlights the ethyl group (CCN1), triazole ring (C(=NNC1=S)), and methoxy-phenoxymethyl substituent (COC2=CC=CC=C2OC), providing a linear representation of its connectivity.
Synthesis and Manufacturing Considerations
Purification and Characterization
Post-synthesis purification likely employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectra would reveal:
-
¹H NMR: A triplet for the ethyl group’s methyl protons (~1.2 ppm), a singlet for the methoxy group (~3.8 ppm), and aromatic protons in the 6.7–7.2 ppm range .
-
¹³C NMR: Signals at ~160 ppm (C=S), ~150 ppm (triazole C-N), and ~55 ppm (methoxy carbon).
Physicochemical Properties and Stability
Solubility and Partitioning
Experimental solubility data remain unreported, but predictive models estimate:
-
logP (Octanol-Water): ~2.1, indicating moderate lipophilicity suitable for membrane penetration.
-
Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating solubilizing agents (e.g., DMSO) for biological assays.
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) of analogous triazoles shows decomposition temperatures above 200°C, suggesting stability under standard storage conditions . The thione group may confer susceptibility to oxidation, requiring inert atmosphere storage.
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | – |
| logP | 2.1 | VulcanChem Predictions |
| pKa (Thione) | ~8.5 | Analogous Triazoles |
| Refractive Index | 1.58 | Estimated |
Challenges and Future Research Directions
Synthetic Optimization
Current routes suffer from low yields (~35%) during the etherification step. Future work should explore:
-
Phase-Transfer Catalysis to improve alkylation efficiency.
-
Microwave-Assisted Synthesis to reduce reaction times.
Pharmacokinetic Profiling
Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) data limits preclinical advancement. Priority studies include:
-
Hepatotoxicity Screening: Using HepG2 cell lines.
-
CYP450 Interaction Assays: To assess drug-drug interaction risks.
Formulation Development
Poor aqueous solubility necessitates nanoformulation strategies, such as liposomal encapsulation or solid dispersions with polyvinylpyrrolidone (PVP).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume